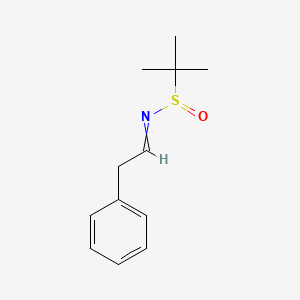

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide

Description

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is a sulfinamide derivative characterized by a 2-phenylethylidene substituent. This compound is synthesized via condensation of phenylacetaldehyde with 2-methyl-2-propanesulfinamide in the presence of PPTS and MgSO₄, yielding a colorless oil with a high efficiency (90%) . Sulfinamides are widely employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity. The structural features of this compound, including its sulfinamide core and conjugated imine moiety, make it valuable in medicinal chemistry, particularly as an intermediate in the development of small-molecule inhibitors (e.g., ghrelin O-acyltransferase inhibitors) .

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

CFUOFKNOBNRBAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)N=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide typically involves the reaction of 2-methylpropanesulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce different derivatives with specific properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound’s role as a central nervous system stimulant makes it valuable in studying neurotransmitter release and reuptake mechanisms.

Medicine: It is involved in the development of drugs for treating conditions like ADHD and narcolepsy.

Industry: The compound is used in the production of fine chemicals and other specialized materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide involves its interaction with neurotransmitter systems in the brain. It induces the release of catecholamines and serotonin by displacing these monoamines from their vesicular storage sites. Additionally, it blocks the reuptake of catecholamines, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its anorexic and stimulant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: (R,E)-2-Methyl-N-(phenylmethylene)-2-propanesulfinamide

This compound (CAS: 186249-76-3) shares the same molecular formula (C₁₁H₁₅NOS) and molecular weight (209.31 g/mol) as the target sulfinamide . However, it differs in the substituent attached to the sulfinamide nitrogen: a phenylmethylene (benzylidene) group instead of a 2-phenylethylidene group. This structural variation impacts:

- Stereochemical Outcomes : The (R,E)-configuration of this analogue could lead to divergent enantioselectivity in asymmetric synthesis compared to the (S,E)-configured target compound.

Functional Analogues: Phenyl-2-nitropropene

Phenyl-2-nitropropene (CAS: 705-60-2, C₉H₉NO₂) is a nitroalkene with distinct functional and structural characteristics :

- Functional Group : The nitro group introduces strong electron-withdrawing effects, making it reactive in Michael additions and cycloadditions, unlike sulfinamides, which participate in asymmetric alkylations or aldol reactions.

- Stability : Requires storage at -20°C , contrasting with the target sulfinamide’s stability as an oil under standard conditions.

Research Findings and Implications

- Synthetic Efficiency : The target sulfinamide’s 90% yield highlights its practicality for scalable synthesis, whereas analogues like phenyl-2-nitropropene lack reported yields .

- Application Scope : Sulfinamides are specialized for asymmetric synthesis, while nitropropenes serve broader roles in electrophilic reactions.

- Stability Considerations : The oil form of the target compound may require inert storage conditions, contrasting with the cryogenic storage needs of nitropropenes .

Biological Activity

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is a sulfinamide compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C12H17NOS

- Molecular Weight : 227.34 g/mol

- IUPAC Name : 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide

The biological activity of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is primarily attributed to its ability to interact with various biological targets. It has been studied for its role in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide exhibits anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HeLa | 10 | Induces apoptosis | |

| MCF-7 | 20 | Inhibits proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Case Studies

-

Case Study on Cancer Cell Lines :

A study explored the effects of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 15 µM, suggesting potential for therapeutic use in breast cancer treatment. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead for developing new antimicrobial agents, particularly due to its effectiveness at low concentrations.

Research Findings

Research indicates that the compound's biological activity is linked to its structural features. The presence of the sulfinamide group is crucial for its interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR helps in optimizing the compound for enhanced activity:

- Modification of the Phenyl Group : Altering substituents on the phenyl ring can significantly influence potency.

- Sulfinamide Group Variations : Different sulfinamide derivatives were synthesized to evaluate their biological activity, leading to insights into optimal configurations for desired effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.